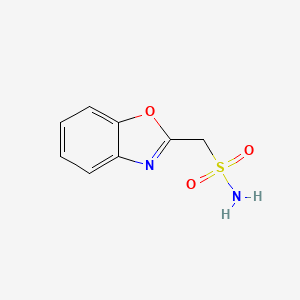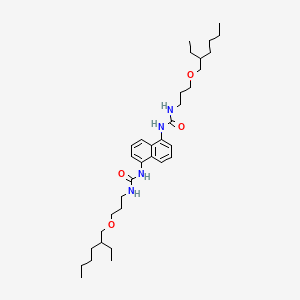
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by its unique structure, which includes two 2-ethylhexoxypropylaminocarbonylamino groups attached to a naphthalene core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of naphthalene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces acyl groups at the 1 and 5 positions of the naphthalene ring.
Nucleophilic Substitution: The acylated naphthalene undergoes nucleophilic substitution with 2-ethylhexoxypropylamine, resulting in the formation of the desired amide groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pressure, is essential to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or drug delivery system.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a non-nucleophilic base in organic synthesis.
1,5-Bis(2-hexyldecyloxy)naphthalene: Used in the synthesis of polymers for organic photovoltaics.
1,5-Bis(4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene: Utilized in the production of low-dielectric constant materials for electronic applications.
Uniqueness
1,5-Bis(2-ethylhexoxypropylaminocarbonylamino)naphthalene is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
71216-01-8 |
|---|---|
Formule moléculaire |
C34H56N4O4 |
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
1-[3-(2-ethylhexoxy)propyl]-3-[5-[3-(2-ethylhexoxy)propylcarbamoylamino]naphthalen-1-yl]urea |
InChI |
InChI=1S/C34H56N4O4/c1-5-9-15-27(7-3)25-41-23-13-21-35-33(39)37-31-19-11-18-30-29(31)17-12-20-32(30)38-34(40)36-22-14-24-42-26-28(8-4)16-10-6-2/h11-12,17-20,27-28H,5-10,13-16,21-26H2,1-4H3,(H2,35,37,39)(H2,36,38,40) |
Clé InChI |
NZJJSYLOGZGJHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COCCCNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCCCOCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




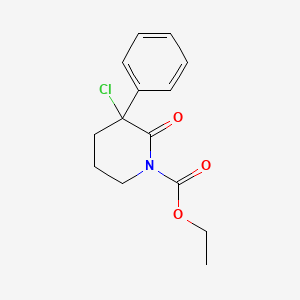

![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)
![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
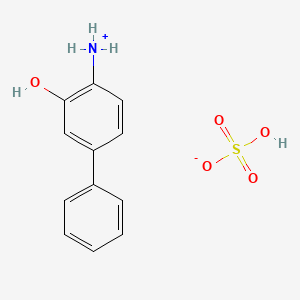
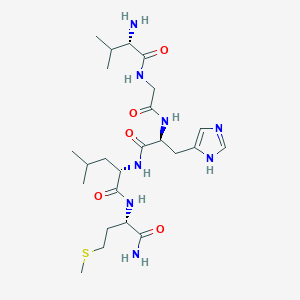



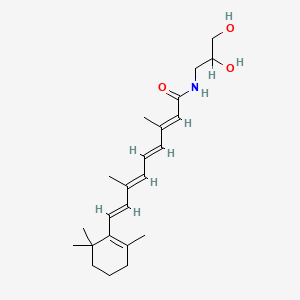
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
